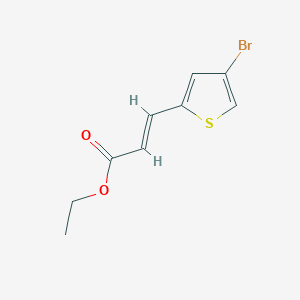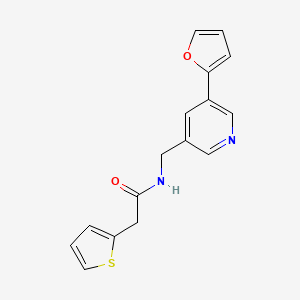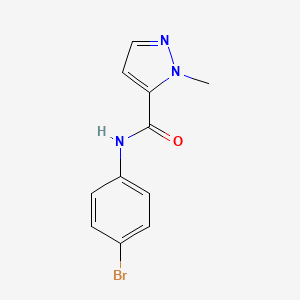
2-((Methylamino)methyl)propane-1,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 2172022-66-9 . It has a molecular weight of 155.62 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a compound that is stored at room temperature . It is available in the form of an oil .Wissenschaftliche Forschungsanwendungen
Solubility in Mixed Solvents
A study investigated the solubility of various benzodiazepine derivatives in mixed solvents including propane-1,2-diol and water. This research is relevant for understanding the solubility behavior of similar compounds like 2-((Methylamino)methyl)propane-1,3-diol hydrochloride in different solvent systems, which is crucial for pharmaceutical formulations and industrial applications (Jouyban et al., 2010).
Lubricant Applications
Di- and triol-centered polyols, including variants of propane diol, were synthesized and evaluated as automotive gear lubricants. These studies highlight the potential use of propane diol derivatives in industrial lubricants, suggesting possible applications for this compound in similar contexts (Nagendramma & Kaul, 2008).
Downstream Processing in Microbial Production
Research on the downstream processing of biologically produced 1,3-propanediol highlights the challenges in purifying and separating diols from fermentation broths. This research provides insights into the industrial processing of related diol compounds, which could be applicable to this compound (Xiu & Zeng, 2008).
Synthetic Complex Esters and Lubricating Properties
Complex esters based on diols like propane diol were studied for their lubricating properties, indicating that similar structures, including this compound, could have applications in eco-friendly and biodegradable lubricants (Nagendramma, Kaul, & Bisht, 2010).
Use in Organic–Inorganic Hybrid Materials
The synthesis and study of organic–inorganic hybrids functionalized by 1,3-bis[tris(hydroxymethyl)methylamino]propane, a similar compound to this compound, suggest potential applications in materials science for developing novel hybrid materials (Li et al., 2015).
Polyester Resins and Coating Applications
Research on polyester resins based upon 2-methyl-1,3-propanediol indicates the potential of propane diol derivatives, including this compound, in developing high-performance coatings (Sullivan, Dehm, Reich, & Dillon, 1990).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to tris (hydroxymethyl)aminomethane, which is extensively used in biochemistry and molecular biology as a component of buffer solutions .
Mode of Action
Given its structural similarity to tris, it may undergo reactions associated with typical amines, such as condensations with aldehydes .
Action Environment
It is known that the ph of a buffer solution containing a compound similar to 2-((methylamino)methyl)propane-1,3-diol hydrochloride, namely tris, can change with temperature .
Eigenschaften
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRSIASAFOOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)


![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)